2-amino-2-(4-ethoxyphenyl)acetic Acid
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Overview
Description
Scientific Research Applications
1. Use in Pharmaceutical Chemistry
- Application : This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications .
- Method : A series of eight imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide (3) and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione (6) with various substituted aldehydes .
- Results : The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Some compounds significantly lowered the volume of rat paw edema .
2. Use in Antiviral Research
- Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as antiviral agents .
- Method : Various indole derivatives were prepared and tested for their antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Among the tested compounds, some showed inhibitory activity against influenza A and Coxsackie B4 virus .
3. Use in Anti-inflammatory Research
- Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as anti-inflammatory agents .
- Method : Various indole derivatives were prepared and tested for their anti-inflammatory activity. For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) were synthesized .
- Results : These compounds showed significant inflammation inhibition using paw edema and acetic acid-induced writhings .
4. Use in Antioxidant Research
- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant potential in terms of scavenging free radicals .
- Method : The compound was synthesized and tested for its antioxidant activity .
- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .
5. Use in Radioprotection Research
- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown potential as a radioprotector .
- Method : The compound was synthesized and tested for its radioprotective activity .
- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(4-ethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLNORTZKHHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397206 |
Source
|
Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-ethoxyphenyl)acetic Acid | |
CAS RN |
299168-49-3 |
Source
|
Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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